Vitamin K1 2,3-epoxide
描述
Historical Context of Vitamin K Metabolism Research
The journey to understanding vitamin K metabolism began in 1929 when Danish biochemist Henrik Dam observed a hemorrhagic condition in chicks fed a fat-free diet. karger.comnih.gov This led to the discovery of vitamin K, named "Koagulationsvitamin" in a German scientific journal, highlighting its role in blood clotting. healthline.com For decades, the precise mechanism of vitamin K's action remained elusive. A significant breakthrough occurred in the 1970s with the discovery of γ-carboxyglutamic acid (Gla), a novel amino acid found in prothrombin and other vitamin K-dependent proteins. karger.comnih.gov This discovery was pivotal, as it explained how vitamin K contributes to the function of these proteins. Subsequent research in the same decade elucidated the vitamin K cycle, revealing the intricate enzymatic processes involved in its metabolism, including the formation and reduction of phytonadione epoxide. karger.comnih.gov The gene for the key enzyme in this cycle, vitamin K epoxide reductase (VKOR), was identified much later, providing molecular insights into the process and its susceptibility to inhibition by anticoagulants like warfarin (B611796). nih.govpharmgkb.org
Central Role of Phytonadione Epoxide in the Vitamin K Cycle
Phytonadione epoxide is formed as a direct consequence of the carboxylation of glutamic acid residues in vitamin K-dependent proteins. nih.gov This reaction is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX), which utilizes the reduced form of vitamin K, vitamin K hydroquinone (B1673460) (KH2), as a cofactor. nih.gov During this process, KH2 is oxidized to phytonadione epoxide. nih.gov The formation of phytonadione epoxide is thus intrinsically linked to the activation of vitamin K-dependent proteins.
Overview of Key Enzymatic Transformations Involving Phytonadione Epoxide
The transformation of phytonadione epoxide back to vitamin K is a critical step in the vitamin K cycle. This reaction is primarily catalyzed by the integral membrane enzyme, vitamin K epoxide reductase (VKOR). nih.govwikipedia.org VKOR facilitates the reduction of phytonadione epoxide to vitamin K quinone. ashpublications.org Subsequently, vitamin K quinone is further reduced to the active cofactor, vitamin K hydroquinone (KH2), a reaction that can also be carried out by VKOR or other reductases. nih.govnih.gov
The enzyme VKOR is a transmembrane protein located in the endoplasmic reticulum. nih.gov Its activity is crucial for the continuous functioning of the vitamin K cycle. The human gene encoding this enzyme is VKORC1. wikipedia.org A paralog, VKORC1L1, also exists and can reduce vitamin K epoxide, though it is generally less efficient. wikipedia.orgnih.gov The active site of VKOR contains critical cysteine residues that are essential for its catalytic activity. nih.govnih.gov
The enzymatic conversion of phytonadione epoxide is the primary target of oral anticoagulant drugs such as warfarin. nih.gov By inhibiting VKOR, these drugs prevent the regeneration of vitamin K, leading to a decrease in the production of functional, carboxylated vitamin K-dependent proteins, thereby reducing blood coagulation. nih.govwikipedia.org
Compound Information Table
| Compound Name | Synonyms | Role in Vitamin K Cycle |
| Phytonadione epoxide, (E,2S,3R)- | Vitamin K1 epoxide | Intermediate formed from the oxidation of vitamin K hydroquinone during γ-carboxylation. ontosight.ainih.gov |
| Vitamin K1 | Phytonadione, Phylloquinone | Dietary form of vitamin K; precursor to the active cofactor. patsnap.comdrugbank.com |
| Vitamin K hydroquinone | Vitamin KH2 | The reduced, active form of vitamin K that serves as a cofactor for γ-glutamyl carboxylase. nih.gov |
| γ-carboxyglutamic acid | Gla | The modified amino acid in vitamin K-dependent proteins that enables calcium binding. karger.comlibretexts.org |
| Vitamin K epoxide reductase | VKOR | Enzyme that reduces vitamin K epoxide to vitamin K quinone. nih.govwikipedia.org |
| γ-glutamyl carboxylase | GGCX | Enzyme that catalyzes the carboxylation of glutamic acid residues, using vitamin K hydroquinone as a cofactor. nih.gov |
Key Enzymes in the Vitamin K Cycle
| Enzyme | Gene | Function | Location |
| γ-Glutamyl Carboxylase | GGCX | Catalyzes the carboxylation of glutamate (B1630785) residues on vitamin K-dependent proteins. nih.gov | Endoplasmic Reticulum |
| Vitamin K Epoxide Reductase | VKORC1 | Reduces vitamin K epoxide to vitamin K quinone. wikipedia.orgwikipedia.org | Endoplasmic Reticulum |
| Vitamin K Epoxide Reductase Complex Subunit 1-Like 1 | VKORC1L1 | A paralog of VKORC1 that can also reduce vitamin K epoxide. wikipedia.orgnih.gov | Endoplasmic Reticulum |
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(1aR,7aS)-7a-methyl-1a-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphtho[2,3-b]oxirene-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTXFBIHPWIDJQ-BTPXSFBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCC/C(=C/C[C@]12C(=O)C3=CC=CC=C3C(=O)[C@]1(O2)C)/C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Vitamin K1 2,3-epoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002972 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
85955-78-8, 25486-55-9 | |
| Record name | Phytonadione epoxide, (E,2S,3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085955788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,3-epoxyphytyl)menaquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PHYTONADIONE EPOXIDE, (E,2S,3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6K17X9Y3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Vitamin K1 2,3-epoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002972 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Enzymology of Vitamin K Epoxide Reduction
Vitamin K Epoxide Reductase (VKOR) Complex
The VKOR complex is an integral membrane protein system located in the endoplasmic reticulum (ER). nih.gov Its primary function is to catalyze the reduction of vitamin K 2,3-epoxide to vitamin K quinone and subsequently to vitamin K hydroquinone (B1673460). nih.govnih.gov This process is highly sensitive to inhibition by coumarin-based anticoagulants like warfarin (B611796). nih.govwikipedia.org
Vertebrates possess two paralogous genes that encode for proteins with VKOR activity: VKORC1 and VKORC1-like 1 (VKORC1L1). nih.gov
VKORC1: The identification of the VKORC1 gene was a significant breakthrough in understanding the molecular basis of the vitamin K cycle. nih.gov The human VKORC1 gene is located on chromosome 16 and encodes a 163-amino acid protein. nih.gov This protein is an integral ER membrane protein. nih.gov Expression of human VKORC1 in various cell systems leads to a significant increase in VKOR activity. nih.gov VKORC1 is considered the key enzyme in the canonical vitamin K cycle, particularly in the liver, for the synthesis of coagulation factors. nih.govjci.org
VKORC1L1: VKORC1L1 is a paralog of VKORC1, and phylogenetic analyses suggest that these two genes originated from a single ancestral gene through a duplication event early in vertebrate evolution. nih.gov While both enzymes can catalyze the reduction of vitamin K epoxide, they exhibit different sensitivities to inhibitors and may have distinct physiological roles. nih.govnih.gov VKORC1L1 is also broadly expressed in various tissues and has been shown to support vitamin K-dependent carboxylation, especially during pre- and perinatal periods when VKORC1 levels may be insufficient. jci.orgnih.gov Studies in mice have demonstrated that while VKORC1 is the predominant paralog in the adult liver, VKORC1L1 can contribute to the production of functional coagulation factors when VKORC1 is inhibited. nih.govjci.org
The VKOR complex exhibits activity towards different forms of vitamin K, including phytonadione (vitamin K1) and menaquinones (vitamin K2), as well as their corresponding epoxides.
The two paralogs, VKORC1 and VKORC1L1, display differences in their enzymatic properties. For instance, VKORC1 is significantly more sensitive to warfarin inhibition than VKORC1L1. nih.gov This differential sensitivity has implications for understanding warfarin resistance and the potential role of VKORC1L1 in maintaining some level of vitamin K-dependent carboxylation during anticoagulant therapy.
The following table summarizes the key characteristics of VKORC1 and VKORC1L1 based on available research.
| Feature | VKORC1 | VKORC1L1 |
| Primary Function | Key enzyme in the hepatic vitamin K cycle for coagulation factor synthesis. nih.govjci.org | Supports vitamin K-dependent carboxylation, particularly in extrahepatic tissues and during development. jci.orgnih.gov May have a role in antioxidant defense. nih.gov |
| Tissue Expression | Highly expressed in the liver, lung, and exocrine tissues. nih.gov | Broadly expressed, with the highest levels found in the brain. nih.gov |
| Warfarin Sensitivity | Highly sensitive. nih.gov | Less sensitive than VKORC1. nih.gov |
The reduction of phytonadione epoxide by VKOR is a complex process involving thiol-disulfide exchange reactions and electron transfer through a series of conserved cysteine residues.
Human VKORC1 contains four highly conserved cysteine residues that are crucial for its catalytic activity: Cys43, Cys51, Cys132, and Cys135. nih.gov The latter two, Cys132 and Cys135, form the CXXC active site motif located within a transmembrane helix. nih.gov These residues are directly involved in the reduction of the vitamin K epoxide. nih.gov
The other two conserved cysteines, Cys43 and Cys51, are located in a loop region. nih.gov Their precise location, either in the ER lumen or the cytoplasm, has been a subject of debate, with evidence supporting a four-transmembrane model where this loop resides in the ER lumen. nih.govnih.gov This luminal location is critical for the proposed electron transfer mechanism, where Cys43 and Cys51 act as a shuttle, accepting electrons from a redox partner in the ER lumen and transferring them to the active site cysteines. nih.govmdpi.com
Studies on bacterial VKOR homologs have provided significant insights into this mechanism, showing that these loop cysteines are essential for the regeneration of the active site. nih.gov In human VKORC1, mutation of these loop cysteines can impair enzyme activity, supporting their role in the electron transfer pathway. nih.gov
The proposed pathway for electron transfer in VKOR involves a relay system. researchgate.net Electrons are first transferred from a redox partner to the disulfide bond formed by Cys43 and Cys51 in the luminal loop. nih.gov These reduced cysteines then transfer the electrons to the oxidized Cys132-Cys135 disulfide bond in the active site. This regenerates the active site, allowing it to catalyze the reduction of another molecule of vitamin K epoxide. nih.gov
Recent studies have provided evidence for the existence of an intermediate state in this electron transfer process. A significant portion of cellular VKORC1 exists in a partially oxidized state, containing a disulfide bond between Cys51 and Cys132. nih.govwustl.edu This intermediate is catalytically active, although it has a lower activity than the fully reduced enzyme. nih.gov The formation of this mixed disulfide is a key step in the electron relay from the luminal loop to the active site. nih.gov
Role of Accessory Oxidoreductases and Redox Partners (e.g., Protein Disulfide Isomerase, Thioredoxin-like proteins)
The reduction of phytonadione epoxide is a critical step in the vitamin K cycle, catalyzed by the enzyme Vitamin K epoxide reductase (VKOR). This process is not autonomous and relies on the cooperation of accessory oxidoreductases and redox partners that provide the necessary reducing equivalents. pnas.org The identity of the physiological redox partner for VKOR has been a subject of investigation, with several candidates proposed from the thioredoxin (Trx) superfamily of proteins located in the endoplasmic reticulum (ER). pnas.orgnih.gov
Initially, Protein Disulfide Isomerase (PDI) was suggested to be the primary redox partner for VKORC1. nih.gov Studies demonstrated that inhibiting PDI, either through chemical means or via siRNA silencing, led to decreased VKOR activity. nih.gov It was proposed that PDI and VKORC1 form a tightly associated enzyme complex where PDI provides the electrons necessary to reduce the thioredoxin-like CXXC center of VKORC1. nih.gov Overexpression of PDI has also been shown to enhance VKOR activity, further supporting a functional interaction. nih.gov This linkage suggests that the energy for gamma-carboxylation is supplied by dithiol-dependent oxidative protein folding in the ER. nih.gov
However, more recent research has refined this view, suggesting that while PDI can support the VKOR reaction, other ER-resident, membrane-anchored Trx-like proteins are the preferred redox partners. pnas.orgnih.gov Through screening of various mammalian Trx-like ER proteins, studies have shown that human VKOR interacts most strongly with TMX, an ER membrane-anchored Trx-like protein. nih.govpnas.org Weaker interactions were also observed with TMX4 and ERp18. nih.govpnas.org This preference for membrane-bound partners is thought to increase the specificity and accelerate the redox reaction. pnas.org The proposed mechanism involves the formation of a transient disulfide bond between a cysteine residue (Cys43) in a luminal loop of human VKOR and the Trx-like protein partner. nih.govpnas.org This electron transfer pathway is analogous to that seen in bacterial homologs of VKOR. pnas.org
Table 1: Investigated Redox Partners of Human Vitamin K Epoxide Reductase (VKOR)
| Protein Family | Proposed Partner | Interaction Strength with VKOR | Key Findings |
|---|---|---|---|
| Protein Disulfide Isomerase (PDI) | PDI | Functional | Inhibition or knockdown of PDI reduces VKOR activity. nih.gov Overexpression enhances VKOR activity. nih.gov |
| Thioredoxin-like (Trx-like) | TMX | Strong | Preferred, membrane-anchored partner. nih.govpnas.org Forms a transient disulfide bond with VKOR. pnas.org |
| Thioredoxin-like (Trx-like) | TMX4 | Weaker | A close relative of TMX that also interacts with VKOR. nih.govpnas.org |
| Thioredoxin-like (Trx-like) | ERp18 | Weaker | The smallest Trx-like protein of the ER, shows some interaction. nih.govpnas.org |
Gamma-Glutamyl Carboxylase (GGCX) and Epoxide Formation
Gamma-glutamyl carboxylase (GGCX) is the enzyme responsible for the post-translational modification of specific glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) in vitamin K-dependent proteins. nih.govwikipedia.org This carboxylation is essential for the biological activity of these proteins, many of which are crucial for blood coagulation. eclinpath.comeclinpath.com The formation of phytonadione epoxide is an integral and concurrent part of this reaction. nih.gov
Coupling of Carboxylation and Phytonadione Epoxide Generation
The carboxylation of glutamate residues and the epoxidation of vitamin K hydroquinone are tightly coupled reactions catalyzed by GGCX. wikipedia.orgnih.govashpublications.org The energy required to drive the carboxylation reaction is derived from the oxidation of vitamin K hydroquinone to its 2,3-epoxide. nih.govnih.gov This coupling is obligatory; one reaction does not occur without the other. nih.govashpublications.org This ensures that the highly reactive vitamin K intermediate is not formed needlessly when a glutamate substrate is not present. nih.gov
Several key observations support this coupled mechanism:
Both the carboxylase and epoxidase activities have similar reaction requirements and are localized to the luminal side of the rough endoplasmic reticulum. nih.gov
Conditions that stimulate carboxylation also lead to an increase in epoxidase activity. nih.gov
The binding of a vitamin K-dependent protein substrate, via its propeptide, to the carboxylase stimulates both γ-glutamyl carboxylation and epoxidase activity. ashpublications.orgnih.gov
The ratio of vitamin K epoxide formed to gamma-carboxyglutamate produced is approximately 1:1. nih.gov
This intricate coupling ensures the efficient activation of vitamin K-dependent proteins. The vitamin K cycle is completed when VKOR reduces the newly formed phytonadione epoxide back to vitamin K quinone and subsequently to vitamin K hydroquinone, making it available for another round of carboxylation. nih.govresearchgate.netnih.gov
Enzymatic Mechanism of Epoxidation
The precise enzymatic mechanism by which GGCX catalyzes the coupled carboxylation and epoxidation is complex and involves the generation of a highly reactive vitamin K intermediate. nih.gov A proposed "base amplification" mechanism suggests the following steps:
Deprotonation of Vitamin K Hydroquinone: A weak base within the active site of the carboxylase enzyme deprotonates the vitamin K hydroquinone (KH2). nih.gov Recent structural studies have implicated the residue Lys218 in this role. nih.govresearchgate.net
Formation of a Strong Base: The resulting vitamin K hydroquinone anion reacts with molecular oxygen (O2) to generate a highly basic vitamin K intermediate, possibly a vitamin K hydroperoxide anion. nih.govnih.gov
Proton Abstraction from Glutamate: This strong vitamin K base is now potent enough to abstract a proton from the γ-carbon of a target glutamate residue, forming a carbanion intermediate. nih.gov
Carboxylation and Epoxide Collapse: The glutamate carbanion then attacks a molecule of carbon dioxide (CO2), resulting in the formation of γ-carboxyglutamate (Gla). nih.gov Concurrently, the vitamin K intermediate collapses to form the stable phytonadione 2,3-epoxide (KO). nih.gov
Studies have identified specific residues within GGCX that are crucial for this mechanism. For instance, mutation of Histidine 160 has been shown to disrupt the efficient coupling of epoxidation and carboxylation by impairing the formation of the glutamate carbanion, even though epoxidation itself continues. nih.gov This highlights the critical role of specific amino acid residues in stabilizing the transition states required for the coupled reaction. nih.gov
Table 2: Proposed Steps in the GGCX-Catalyzed Epoxidation and Carboxylation
| Step | Reaction | Key Components/Residues | Product(s) |
|---|---|---|---|
| 1 | Deprotonation of KH2 | GGCX active site base (e.g., Lys218), Vitamin K hydroquinone (KH2) | Vitamin K hydroquinone anion |
| 2 | Oxygenation | Vitamin K hydroquinone anion, Molecular Oxygen (O2) | Highly basic Vitamin K intermediate |
| 3 | Proton Abstraction | Highly basic Vitamin K intermediate, Glutamate residue (Glu) | Glutamate carbanion |
| 4 | Carboxylation & Epoxidation | Glutamate carbanion, Carbon Dioxide (CO2), Vitamin K intermediate | γ-carboxyglutamate (Gla), Phytonadione epoxide (KO) |
Molecular and Structural Biology of Vitamin K Epoxide Reductase
Gene Organization and Expression of VKORC1 and VKORC1L1
The genes encoding VKORC1 and VKORC1L1, while sharing sequence homology, exhibit distinct genomic organization and expression patterns, reflecting their specialized roles.
The VKORC1 gene is located on the short arm of human chromosome 16 at position 11.2 (16p11.2). The gene spans approximately 4.8 kilobases and consists of three exons that are transcribed and spliced to produce a primary messenger RNA (mRNA) transcript. While alternative splicing can lead to different transcript variants, the canonical transcript is the most well-characterized.
In contrast, the VKORC1L1 gene is situated on human chromosome 7 at position 22.3 (7q22.3). This gene is larger than VKORC1 and also contains multiple exons. The existence of different transcript variants for VKORC1L1 has also been reported, suggesting a potential for regulatory diversity.
| Gene | Chromosomal Locus | Genomic Size (approx.) | Number of Exons |
| VKORC1 | 16p11.2 | 4.8 kb | 3 |
| VKORC1L1 | 7q22.3 | Larger than VKORC1 | Multiple |
The expression of VKORC1 and VKORC1L1 varies significantly across different tissues and developmental stages, which is indicative of their distinct physiological functions. VKORC1 is ubiquitously expressed in human tissues, with particularly high levels found in the liver, which is the primary site of synthesis for many vitamin K-dependent coagulation factors. Its expression is crucial for maintaining systemic hemostasis.
VKORC1L1, on the other hand, shows a more restricted expression pattern. While it is also found in the liver, it is notably expressed in other tissues as well. Some studies suggest that VKORC1L1 may play a more prominent role in extrahepatic tissues, potentially providing a localized source of reduced vitamin K for the carboxylation of extrahepatic vitamin K-dependent proteins. The developmental expression profiles of both genes are complex and subject to temporal regulation, ensuring adequate vitamin K metabolism during different life stages.
Protein Architecture and Membrane Topology
VKORC1 and VKORC1L1 are small, integral membrane proteins residing in the endoplasmic reticulum. Their structure and orientation within the membrane are critical for their enzymatic activity.
The precise membrane topology of VKORC1 has been a subject of considerable research and debate, with several models proposed. Early models, based on hydrophobicity plots and initial experimental data, suggested a protein with three transmembrane (3-TM) helices. In this model, the N-terminus is located in the lumen of the endoplasmic reticulum, and the C-terminus is in the cytosol.
More recent and accumulating evidence, however, strongly supports a four transmembrane (4-TM) helix model. This model is supported by various experimental approaches, including substituted cysteine accessibility mapping and glycosylation scanning assays. In the 4-TM model, both the N-terminus and the C-terminus of the protein are oriented towards the cytosol. This topology is thought to be crucial for the interaction with other proteins and for the proper positioning of the active site. A significant feature of the 4-TM model is a large luminal loop between the first and second transmembrane helices, which contains a critical disulfide bond.
| Model | Number of Transmembrane Helices | N-Terminus Location | C-Terminus Location | Key Supporting Evidence |
| 3-TM Model | 3 | ER Lumen | Cytosol | Early hydrophobicity plots |
| 4-TM Model | 4 | Cytosol | Cytosol | Cysteine accessibility mapping, glycosylation scanning |
The catalytic activity of VKORC1 is dependent on a constellation of specific amino acid residues that form the active site. Mutagenesis studies have identified several key residues that are essential for the reduction of vitamin K epoxide. A highly conserved CxxC motif, is a critical component of the active site, involved in the redox reactions.
Other crucial residues that have been identified include:
Tyrosine 139 (Tyr139): This residue is considered a cornerstone of the active site and is essential for enzymatic activity. It is believed to be directly involved in the catalytic mechanism.
Phenylalanine 55 (Phe55), Asparagine 80 (Asn80), and Phenylalanine 83 (Phe83): These residues are located within the transmembrane domains and are thought to contribute to the binding of the vitamin K epoxide substrate.
Serine 57 (Ser57): This residue, located in a luminal loop, has also been implicated in the function of the enzyme, potentially influencing its structure and stability.
| Residue | Location | Proposed Function |
| CxxC motif | Luminal Loop | Redox reactions |
| Tyr139 | Transmembrane Helix | Catalysis |
| Phe55 | Transmembrane Helix | Substrate binding |
| Asn80 | Transmembrane Helix | Substrate binding |
| Phe83 | Transmembrane Helix | Substrate binding |
| Ser57 | Luminal Loop | Structural stability |
Structure-Function Relationships of VKORC1
The relationship between the structure of VKORC1 and its function is intricate. The 4-TM architecture provides the scaffold for the precise arrangement of the active site residues within the lipid bilayer of the endoplasmic reticulum. The luminal loop containing the CxxC motif is positioned to interact with the vitamin K epoxide substrate, which is lipid-soluble and resides within the membrane.
The catalytic cycle is thought to involve a series of redox reactions centered on the CxxC motif. The reducing equivalents are transferred to the oxidized CxxC motif, which then reduces vitamin K epoxide to vitamin K. The precise mechanism of electron transfer and the identity of the physiological reductant of VKORC1 are still areas of active investigation. The structure of the enzyme is also crucial for its interaction with other proteins, such as the gamma-glutamyl carboxylase, which utilizes the reduced vitamin K produced by VKORC1. This functional coupling ensures the efficiency of the vitamin K cycle.
Insights from Bacterial Homolog Crystal Structures
While the crystal structure of human VKOR (hVKORC1) has been challenging to obtain, the structure of a bacterial homolog from Synechococcus sp. has provided a foundational model for the enzyme's architecture. nih.govnih.govresearchgate.netosti.gov This bacterial VKOR was crystallized in a complex with its natural redox partner, a thioredoxin-like domain, revealing a snapshot of an arrested state of electron transfer. nih.govnih.govresearchgate.net
The core catalytic unit of the bacterial VKOR is comprised of a bundle of four transmembrane helices (TMs 1-4). nih.govresearchgate.net This four-helix bundle encloses a ubiquinone molecule, defining the substrate-binding pocket. researchgate.net A key feature within this active site is the CXXC motif, located in transmembrane helix 4 (TM4), which is essential for the catalytic activity. nih.govresearchgate.net The crystal structure showed a disulfide bridge between the two cysteines of this motif, Cys130 and Cys133. researchgate.net An additional transmembrane segment connects the catalytic core to the periplasmic thioredoxin-like domain, which is the source of reducing equivalents. nih.govnih.gov
| Structural Feature | Description | Significance for Phytonadione Epoxide Reduction | Reference |
|---|---|---|---|
| Four Transmembrane Helix Bundle | The catalytic core of the enzyme, forming the main body of the protein embedded in the membrane. | Creates the binding pocket for the lipid-soluble phytonadione epoxide substrate within the membrane environment. | nih.govresearchgate.net |
| Active Site CXXC Motif | A sequence of four amino acids (Cys-X-X-Cys) located on transmembrane helix 4 (TM4). | Provides the cysteine residues that directly participate in the redox reactions required to reduce the epoxide. | nih.govresearchgate.net |
| Substrate-Binding Pocket | A cavity within the four-helix bundle that accommodates the quinone/epoxide substrate. | The specific shape and chemical environment of this pocket determine substrate specificity and binding affinity. | researchgate.netnih.gov |
| Thioredoxin-like Domain | A redox-active domain, naturally fused to the catalytic core in some bacteria, that donates electrons. | Serves as the model for how reducing equivalents are transferred to the VKOR active site to regenerate its reductive capacity. | nih.govnih.gov |
Molecular Dynamics Simulations and Conformational Dynamics
Molecular dynamics (MD) simulations have been instrumental in bridging the gap between static crystal structures and the dynamic nature of VKOR in a cellular environment. rsc.orgmdpi.comnih.govrsc.org These computational studies, primarily on human VKORC1, reveal that the enzyme is a highly flexible and modular protein. mdpi.comnih.govnih.gov It is composed of a structurally stable transmembrane domain (TMD) and an intrinsically disordered luminal loop (L-loop), which exhibits significant plasticity and is crucial for interacting with its redox partners. mdpi.comnih.govnih.gov
MD simulations have shown that the binding of substrates and inhibitors induces significant conformational changes in the enzyme. nih.govnih.gov The binding pocket can dynamically open and close, a process involving a large number of residues. nih.gov This inherent flexibility is essential for the enzyme to accommodate its substrates and execute the multi-step reduction of phytonadione epoxide. rsc.orgrsc.org
Simulations have successfully modeled various intermediate states of the enzyme throughout its catalytic cycle, corresponding to different redox states of the active site cysteines. rsc.orgrsc.orgnih.gov These models help explain how electrons are transferred from the L-loop to the CXXC motif in the TMD, and finally to the phytonadione epoxide substrate. mdpi.com The L-loop's dynamic nature is critical for the initial activation of the enzyme by its redox partner, such as Protein Disulfide Isomerase (PDI). mdpi.comnih.govnih.gov Docking studies combined with MD simulations suggest that PDI preferentially interacts with a specific "closed" conformation of the L-loop to initiate the electron transfer process. mdpi.comnih.gov
| Dynamic Feature | Description | Functional Implication for Phytonadione Epoxide Reduction | Reference |
|---|---|---|---|
| Luminal Loop (L-loop) Plasticity | The loop connecting two transmembrane helices exhibits intrinsic disorder and high flexibility. | Mediates the initial activation of the enzyme by docking with redox partners (e.g., PDI) to receive electrons. | mdpi.comnih.govnih.gov |
| Modular Dynamics | The transmembrane domain (TMD) remains relatively stable while the L-loop is highly dynamic, showing quasi-independent motion. | Allows the enzyme to interact with soluble redox partners via the L-loop without destabilizing the membrane-embedded catalytic core. | mdpi.comnih.gov |
| Dynamic Binding Pocket | The substrate-binding site can undergo conformational changes, including opening and closing. | Facilitates substrate entry and product release and allows the enzyme to adapt to the different chemical forms of vitamin K during the two-step reduction process. | nih.govnih.gov |
| Intermediate Catalytic States | Simulations have identified multiple stable and transient conformational states corresponding to different redox stages of the enzyme. | These states represent the pathway of electron flow from the redox partner to the phytonadione epoxide substrate via the enzyme's cysteine residues. | rsc.orgrsc.orgnih.gov |
Mutational Analysis and Functional Impact on Phytonadione Epoxide Reduction Activity
Investigating the effects of specific amino acid substitutions (mutations) in VKORC1 provides direct evidence for the functional roles of different residues and domains in the reduction of phytonadione epoxide. Many of these mutations have been identified in patients exhibiting resistance to warfarin (B611796), an inhibitor of VKOR. nih.govnih.gov
Mutations can have a wide range of effects on enzyme activity. Some mutations, particularly in the flexible L-loop, can lead to a complete loss of function, while others confer resistance to inhibitors without significantly compromising the enzyme's primary role in the vitamin K cycle. nih.gov For example, in vitro studies of 25 different hVKORC1 mutants showed that while six conferred resistance, others resulted in a loss of activity. nih.gov
MD simulations and functional assays have revealed that certain mutations can induce long-range conformational changes that impact the enzyme's active site and dynamics. nih.govnih.gov For instance, some severe warfarin-resistant mutations cause the enzyme to adopt an "aberrantly reduced state." nih.gov This conformational shift leads to constitutive, uninhibited activity, which compensates for potentially weaker substrate binding, thus maintaining normal phytonadione epoxide reduction and preventing bleeding disorders in affected individuals. nih.gov Functional studies have pinpointed several residues as critical for inhibitor binding, such as Tyr25, Ala26, and Tyr139; mutating these residues can dramatically increase inhibitor resistance while having only a minor effect on the enzyme's baseline activity. nih.govresearchgate.net
| Mutation | Location | Reported Functional Impact | Reference |
|---|---|---|---|
| A26P | Transmembrane Domain | Associated with increased resistance to inhibitors. | researchgate.net |
| A41S | L-loop Linker | Confers resistance; MD simulations show it alters correlations with transmembrane helices, increasing local coupling. | nih.govresearchgate.net |
| S52W | L-loop | Reported as completely inactive in vitro. | nih.gov |
| W59R | L-loop | Reported as completely inactive in vitro. | nih.gov |
| H68Y | L-loop | Associated with increased resistance to inhibitors. | researchgate.net |
| Y139A/H | Transmembrane Domain | Significantly increases warfarin resistance (284-fold for Y139A) with only a minor effect on baseline VKOR activity. Disrupts a key interaction with inhibitors. | researchgate.netresearchgate.net |
| R98W | Unknown | Associated with Vitamin K clotting factor deficiency (VKCFD) phenotype due to protein mislocalization and degradation, leading to reduced activity. Not associated with warfarin resistance. | nih.gov |
Regulation and Control of Phytonadione Epoxide Metabolism
Endogenous Regulatory Mechanisms of the Vitamin K Cycle
The vitamin K cycle is an endogenous, enzyme-mediated pathway that recycles vitamin K, allowing a limited supply to be used multiple times. youtube.com During the activation of vitamin K-dependent proteins, the reduced form of vitamin K, hydroquinone (B1673460), is oxidized to phytonadione epoxide (vitamin K epoxide) by the enzyme γ-glutamyl carboxylase (GGCX). youtube.comashpublications.orgnih.gov
The regeneration of vitamin K hydroquinone is the rate-limiting step in the cycle and is primarily controlled by the enzyme VKORC1. wikipedia.orgmdpi.com This enzyme, located in the membrane of the endoplasmic reticulum, catalyzes the reduction of phytonadione epoxide to vitamin K quinone, which is then further reduced to vitamin K hydroquinone. mdpi.comashpublications.org This two-step reduction completes the cycle, making the reduced vitamin K available again for the carboxylation reaction. ashpublications.orgnih.gov The efficiency of this cycle ensures that vitamin K-dependent proteins, which are crucial for blood coagulation, bone metabolism, and the inhibition of vascular calcification, are properly activated. nih.govgrantome.com The rate of phytonadione epoxide reduction by VKORC1 is a critical control point, directly influencing the availability of active vitamin K and, consequently, the function of these essential proteins. ashpublications.org
Genetic Polymorphisms and Their Effects on Enzyme Activity and Substrate Binding
Genetic variations within the VKORC1 gene are a major source of interindividual variability in the metabolism of phytonadione epoxide and the response to anticoagulant drugs that target this pathway.
Several single nucleotide polymorphisms (SNPs) in the VKORC1 gene have been identified that significantly alter the function or expression of the VKORC1 enzyme. One of the most studied is the -1639G>A (rs9923231) polymorphism located in the promoter region of the gene. nih.gov The 'A' allele is associated with a binding site alteration for a transcription factor, leading to reduced VKORC1 mRNA expression and consequently, lower levels of the VKORC1 enzyme. medlineplus.govmedlineplus.govnih.govnih.gov This results in a decreased capacity to metabolize phytonadione epoxide. medlineplus.govmedlineplus.gov
Conversely, other polymorphisms can lead to resistance to VKORC1 inhibitors. For example, the Asp36Tyr (D36Y) variant results in an amino acid change in the enzyme itself. medlineplus.gov This structural alteration decreases the binding affinity of anticoagulant drugs like warfarin (B611796) to the enzyme, rendering it more resistant to inhibition without necessarily affecting its intrinsic enzymatic activity towards phytonadione epoxide. medlineplus.govmedlineplus.gov Other polymorphisms, such as those at positions 1173C>T and 1542G>C, are also strongly associated with altered enzyme activity and are often in high linkage disequilibrium with the -1639G>A SNP. nih.govahajournals.org
Table 1: Key VKORC1 Polymorphisms and Their Functional Effects
| Polymorphism (SNP) | Location | Effect on VKORC1 Enzyme | Clinical Implication |
|---|---|---|---|
| -1639G>A (rs9923231) | Promoter Region | Reduced mRNA and protein expression nih.govnih.gov | Increased sensitivity to warfarin nih.govmedlineplus.govmedlineplus.gov |
| Asp36Tyr (D36Y) | Coding Region | Altered protein structure, decreased warfarin binding affinity medlineplus.govmedlineplus.gov | Warfarin resistance medlineplus.govmedlineplus.gov |
| 1173C>T (rs9934438) | Intron | Associated with lower enzyme expression (in linkage with -1639A) nih.gov | Increased sensitivity to warfarin nih.gov |
The genetic polymorphisms that alter VKORC1 function directly impact the turnover rate of phytonadione epoxide. The turnover rate refers to the speed at which the enzyme can convert its substrate, phytonadione epoxide, back to vitamin K quinone.
In contrast, mutations that cause drug resistance, such as Asp36Tyr, primarily affect the enzyme's interaction with inhibitors rather than its catalytic efficiency with its natural substrate. medlineplus.gov Therefore, in the absence of an inhibitor, the phytonadione epoxide turnover rate may be normal. However, in the presence of an antagonist like warfarin, the mutated enzyme maintains a higher turnover rate compared to the wild-type enzyme, leading to the observed resistance.
Mechanisms of Enzyme Inhibition
The activity of VKORC1 is the target of coumarin-based anticoagulants, which function by inhibiting the reduction of phytonadione epoxide.
Warfarin, a widely used anticoagulant, exerts its effect by directly inhibiting VKORC1. wikipedia.org The molecular mechanism of this inhibition has been shown to be reversible and involves warfarin binding to a specific pocket within the enzyme. nih.govashpublications.org Research suggests that warfarin acts as a competitive, tight-binding inhibitor. ashpublications.org
Molecular dynamics simulations and mutagenesis studies have identified key amino acid residues essential for warfarin binding. A critical interaction is a T-shaped stacking between warfarin and the tyrosine residue at position 139 (Y139) within a proposed TYA warfarin-binding motif. nih.govashpublications.org The enzyme's redox state is also crucial; warfarin appears to bind preferentially to a partially oxidized form of VKORC1, a state that is maintained in the cell by endogenous reducing agents like glutathione. ashpublications.org Recent findings also suggest a complex inhibitory mechanism where warfarin uncouples the two reductive steps of the enzyme—the conversion of phytonadione epoxide to the quinone intermediate and the subsequent reduction to hydroquinone. nih.govresearchgate.net This uncoupling action is a key part of its potent anticoagulant effect. nih.gov
Vertebrates possess a paralog of VKORC1, named VKORC1-like 1 (VKORC1L1), which can also reduce phytonadione epoxide. However, these two enzymes exhibit different sensitivities to anticoagulant inhibitors. VKORC1L1 is significantly less sensitive to inhibition by 4-hydroxycoumarins like warfarin compared to VKORC1. researchgate.net
This differential inhibition is attributed to differences in their warfarin binding sites. In silico modeling suggests that the binding pockets are located in distinct regions of the two enzymes. researchgate.net While warfarin binding to VKORC1 involves residues like Y139, its weaker binding to VKORC1L1 appears to be stabilized by different interactions, primarily charge-based and hydrophobic, without the same combination of hydrogen bonds and aromatic stacking seen in VKORC1. researchgate.net This lower sensitivity allows VKORC1L1 to potentially maintain some level of phytonadione epoxide reduction in certain tissues even during warfarin therapy, acting as a partial rescue mechanism against complete inhibition of the vitamin K cycle.
Table 2: Comparison of VKORC1 and VKORC1L1 Inhibition
| Feature | VKORC1 | VKORC1L1 |
|---|---|---|
| Warfarin Sensitivity | High | Low researchgate.net |
| Proposed Warfarin Binding Site | Involves key residues like Tyrosine 139 ashpublications.org | Diametrically opposite binding pocket, stabilized by charge-based and hydrophobic interactions researchgate.net |
| Role during Anticoagulation | Primary target of warfarin wikipedia.org | May provide a rescue pathway for vitamin K recycling in some tissues researchgate.net |
Research Methodologies in Phytonadione Epoxide Studies
Microsomal Preparations and Recombinant Protein Systems
To study the enzymatic reduction of phytonadione epoxide, researchers often utilize microsomal preparations from tissues with high VKOR activity, such as the liver. nih.govnih.gov These preparations contain the endoplasmic reticulum membrane fraction, where VKOR is located. nih.govnih.govnih.gov Solubilization of the enzyme from these membranes, often using detergents, allows for further purification and characterization. nih.gov
A significant advancement in the field has been the use of recombinant protein systems. nih.gov The genes encoding VKORC1 and its paralog VKORC1L1 can be expressed in various host cells, such as Pichia pastoris or insect cells, to produce large quantities of the purified enzyme. nih.gov This approach offers a cleaner system, free from other interacting proteins found in microsomal preparations, allowing for a more precise study of the enzyme's intrinsic properties and its interaction with phytonadione epoxide. nih.govnih.gov
Table 1: Comparison of Enzyme Sources for Phytonadione Epoxide Reduction Assays
| Feature | Microsomal Preparations | Recombinant Protein Systems |
| Source | Tissue homogenates (e.g., liver) nih.govnih.gov | Genetically engineered cells (e.g., yeast, insect cells) nih.gov |
| Purity | Contains a mixture of membrane proteins nih.gov | High purity of the target enzyme |
| Advantages | Reflects a more physiologically relevant environment | Allows for detailed kinetic and structural studies of a specific enzyme; high yield nih.gov |
| Disadvantages | Presence of other enzymes can complicate data interpretation nih.gov | May lack post-translational modifications or interacting partners present in native systems |
DTT-Driven Assays and Considerations of Artificial Reductants
A widely used method to measure VKOR activity is the dithiothreitol (B142953) (DTT)-driven assay. nih.govmpg.deresearchgate.net In this in vitro system, DTT serves as an artificial reducing agent, providing the necessary electrons for the reduction of phytonadione epoxide by VKOR. nih.govnih.gov This assay has been instrumental in studying the kinetics of the enzyme and the inhibitory effects of anticoagulants like warfarin (B611796). nih.govmpg.deresearchgate.net
However, the use of DTT is a key consideration. It is an artificial reductant, and the results obtained from DTT-driven assays may not perfectly reflect the physiological process, where the natural reducing equivalents are supplied by other cellular components. nih.gov The concentration of DTT can influence the measured kinetic parameters, such as the Michaelis constant (Km) and the inhibitor constant (Ki). nih.govnih.gov Therefore, while DTT-driven assays are a valuable tool, the interpretation of the data must take into account the non-physiological nature of the reductant. nih.govmpg.denih.gov
Spectrophotometric and Fluorometric Detection Methods for Epoxide Reduction
The conversion of phytonadione epoxide to vitamin K can be monitored using spectrophotometric or fluorometric techniques. nih.govcrpsonline.com Spectrophotometric methods can be based on changes in the ultraviolet (UV) absorbance spectrum as the epoxide is reduced. crpsonline.com For instance, phytonadione has a characteristic absorption maximum that can be used for its quantification. crpsonline.comcrpsonline.com
Fluorometric assays offer higher sensitivity and are commonly employed. nih.govnih.gov These assays often measure the fluorescence of the final reduced product, vitamin K hydroquinone (B1673460). nih.gov The reaction can be initiated, and the increase in fluorescence over time is monitored to determine the rate of the enzymatic reaction. nih.govnih.gov
Broader Academic Implications and Future Research Directions
Remaining Unanswered Questions in Phytonadione Epoxide Biochemistry
Despite significant progress, several fundamental questions regarding the biochemistry of phytonadione epoxide remain. A major unresolved issue is the identity of the physiological reductant responsible for reducing Vitamin K Epoxide Reductase (VKOR) in the endoplasmic reticulum, which is essential for its catalytic activity. nih.govnih.govresearchgate.net While several thioredoxin-like proteins have been proposed, the specific in vivo electron donor has not been definitively identified.
Furthermore, the precise molecular mechanism of the reduction of phytonadione epoxide is still under investigation. Although the active site cysteines (Cys132 and Cys135 in human VKOR) are known to be crucial, the exact step-by-step chemical process and the roles of other key residues in stabilizing the substrate and reaction intermediates are not fully understood. nih.govnih.gov While models exist, the dynamic conformational changes that both the VKOR enzyme and phytonadione epoxide undergo during catalysis require further elucidation to fully map the reaction pathway. nih.gov
| Key Unanswered Question | Primary Challenge | Potential Research Direction |
| Identity of the physiological VKOR reductant | Transient and potentially weak interactions within the complex environment of the endoplasmic reticulum lumen. | Proteomic screening for VKOR-interacting proteins; in vitro reconstitution with candidate thioredoxin-like proteins. |
| Precise catalytic mechanism | Capturing short-lived reaction intermediates and transition states of a membrane-embedded enzyme. | Time-resolved crystallography; advanced spectroscopic techniques; quantum mechanics/molecular mechanics (QM/MM) simulations. nih.gov |
| Full conformational dynamics | Visualizing the structural changes of both enzyme and substrate during the catalytic cycle in a native membrane environment. | Single-molecule FRET studies; advanced cryo-electron microscopy (cryo-EM) of reaction states; molecular dynamics simulations. nih.gov |
Methodological Advancements for Studying Membrane-Bound Enzymes
The study of enzymes like VKOR, which are embedded within the lipid bilayer of the endoplasmic reticulum, presents significant technical hurdles. nih.govnih.gov Their hydrophobic nature makes them difficult to extract, purify, and crystallize while maintaining their native structure and function. nih.gov However, recent methodological breakthroughs are revolutionizing the field of membrane protein structural biology.
Cryo-electron microscopy (cryo-EM) has become a transformative tool, allowing for the determination of high-resolution structures of membrane proteins in a near-native state, often stabilized in detergent micelles or lipid nanodiscs. youtube.com This avoids the need for crystallization, which is a major bottleneck. nih.gov Additionally, techniques like solid-state NMR spectroscopy are being used to study the dynamics of membrane proteins directly within a lipid environment. For functional analysis, the development of robust cell-based assays and improved cell-free expression systems are enabling more precise studies of enzyme activity and inhibition in a controlled yet physiologically relevant context. nih.govnih.gov
| Methodology | Application to Phytonadione Epoxide Research | Advantages & Limitations |
| Cryo-Electron Microscopy (Cryo-EM) | Determining the high-resolution structure of VKOR alone and in complex with phytonadione epoxide or inhibitors. youtube.com | Advantages: Avoids crystallization; can capture different conformational states. Limitations: Requires stable protein samples; resolution can be limited by particle flexibility. |
| Solid-State NMR Spectroscopy | Investigating the dynamics of VKOR and its interaction with the lipid membrane and substrates at an atomic level. | Advantages: Provides dynamic information in a native-like lipid environment. Limitations: Technically demanding; requires isotopic labeling; limited to smaller proteins or domains. |
| Cell-Based Functional Assays | Quantifying the activity of VKOR and its mutants in a live-cell environment, providing physiological context to inhibition and resistance studies. nih.govnih.gov | Advantages: High physiological relevance; good for screening inhibitors and mutations. Limitations: Indirect measurement; complex cellular environment can obscure direct mechanisms. |
| Cell-Free Expression Systems | Producing larger quantities of functional VKOR for structural and biochemical studies without the constraints of cell viability. | Advantages: High yield; allows incorporation of unnatural amino acids. Limitations: Post-translational modifications may be absent or incorrect; protein may not fold properly. |
Theoretical Models and Predictive Frameworks for Enzyme Function and Regulation
In conjunction with experimental techniques, computational and theoretical models are proving indispensable for dissecting the function of VKOR and its interaction with phytonadione epoxide. Molecular dynamics (MD) simulations, for instance, can model the dynamic movements of the enzyme and the binding of its substrate over time. nih.govresearchgate.net These simulations provide atomic-level insights into how warfarin (B611796) binds to VKOR and how specific mutations can confer resistance by altering the binding pocket. researchgate.net
Quantum mechanics/molecular mechanics (QM/MM) calculations offer a more detailed view of the chemical reaction itself, focusing on the electronic rearrangements during the breaking of the epoxide ring and the formation of new bonds. nih.gov By combining these computational approaches with experimental data from structural biology and enzyme kinetics, researchers can build predictive frameworks. Such models can help forecast how novel mutations in the VKORC1 gene might impact enzyme efficiency or inhibitor sensitivity, paving the way for more personalized medicine approaches to anticoagulant therapy. acs.org These frameworks are also crucial for rational drug design, allowing for the in silico screening and design of new inhibitors that target VKOR.
Cross-Species Comparative Enzymology of Vitamin K Epoxide Reduction
The enzymes of the vitamin K cycle are found across a wide range of organisms, from bacteria to vertebrates, but their functions can differ. wikipedia.orgnih.gov Most bacterial VKOR homologs, for example, function as quinone reductases and lack the ability to reduce phytonadione epoxide. nih.govnih.gov This specific epoxide reductase activity appears to be a feature that evolved in vertebrates to support the gamma-carboxylation of proteins essential for processes like blood coagulation. nih.govresearchgate.net
Comparative studies reveal significant interspecies differences in the kinetic properties of VKOR and its sensitivity to inhibitors like warfarin. nih.gov For example, variations in the Michaelis-Menten constant (Km) and maximum velocity (Vmax) have been observed across species such as humans, rats, and cattle. nih.gov Furthermore, jawed vertebrates possess two VKOR paralogs, VKORC1 and VKORC1L1, which have distinct expression patterns and potentially different physiological roles, with VKORC1 being the primary target for anticoagulants in hemostasis. nih.govresearchgate.net Studying these differences provides critical insights into the evolutionary pressures that have shaped the vitamin K cycle and can inform the development of species-specific therapeutics or rodenticides.
Novel Research Avenues for Understanding Vitamin K Cycle Regulation Beyond Canonical Roles
While the role of the vitamin K cycle in coagulation is well-established, emerging evidence suggests that its components, including phytonadione epoxide and VKOR, have functions beyond hemostasis. Vitamin K-dependent proteins are involved in a variety of other physiological processes, including the regulation of bone mineralization, prevention of vascular calcification, and modulation of cell growth. nih.govresearchgate.net
Future research is likely to focus on these non-canonical roles. For example, the paralog enzyme VKORC1L1 has been implicated in protecting against oxidative stress, a function that is independent of the coagulation cascade. tandfonline.comfrontiersin.org There is also growing interest in how the vitamin K cycle might be involved in cellular energy metabolism and inflammatory processes. researchgate.netnih.gov Investigating the tissue-specific expression and regulation of VKOR and other cycle enzymes, their potential interactions with other cellular pathways, and the possibility that they may act on different substrates could uncover novel biological functions and new therapeutic targets for a range of diseases, from osteoporosis to cancer. nih.govtandfonline.com
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